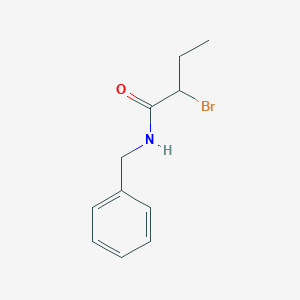

N-benzyl-2-bromobutanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

N-benzyl-2-bromobutanamide can be synthesized through the bromination of benzylic compounds. One efficient method involves the use of N-bromosuccinimide (NBS) in carbon tetrachloride (CCl4) as the solvent, with benzoyl peroxide as a catalyst . The reaction typically proceeds at reflux temperature, resulting in the formation of polybrominated mixtures, which are then selectively debrominated using diethyl phosphite and N,N-diisopropylethylamine to yield the desired monobromide .

Industrial Production Methods

In industrial settings, continuous photochemical benzylic bromination is employed. This method uses in situ generated bromine (Br2) in a continuous flow mode, optimizing mass utilization and ensuring high throughput . The process involves the use of a microstructured photochemical reactor with 405 nm LEDs, achieving complete conversion in residence times as low as 15 seconds .

Análisis De Reacciones Químicas

Types of Reactions

N-benzyl-2-bromobutanamide undergoes various chemical reactions, including:

Substitution Reactions: Commonly involves nucleophilic substitution where the bromine atom is replaced by other nucleophiles.

Oxidation and Reduction Reactions: Though less common, these reactions can modify the functional groups attached to the benzyl ring.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are used under basic conditions.

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with NaOH can yield N-benzyl-2-hydroxybutanamide.

Aplicaciones Científicas De Investigación

N-benzyl-2-bromobutanamide is widely used in scientific research, particularly in:

Chemistry: As a building block in organic synthesis and for studying reaction mechanisms.

Biology: In proteomics research to study protein interactions and functions.

Industry: Used in the synthesis of various fine chemicals and intermediates.

Mecanismo De Acción

The mechanism of action of N-benzyl-2-bromobutanamide involves its interaction with specific molecular targets, primarily through nucleophilic substitution reactions. The bromine atom in the compound is highly reactive and can be replaced by various nucleophiles, leading to the formation of different derivatives. These derivatives can then interact with biological molecules, influencing various biochemical pathways.

Comparación Con Compuestos Similares

Similar Compounds

- N-benzyl-2-chlorobutanamide

- N-benzyl-2-iodobutanamide

- N-benzyl-2-fluorobutanamide

Uniqueness

N-benzyl-2-bromobutanamide is unique due to its specific reactivity profile, particularly its ability to undergo selective debromination and its applications in continuous photochemical processes. Compared to its chlorinated, iodinated, and fluorinated analogs, the brominated compound offers a balance of reactivity and stability, making it a valuable intermediate in organic synthesis.

Actividad Biológica

N-benzyl-2-bromobutanamide is a compound of interest in various biological and chemical research fields. This article provides a detailed overview of its biological activity, including mechanisms of action, applications in scientific research, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C₁₁H₁₄BrNO

- Molecular Weight : 256.14 g/mol

- CAS Number : 126317-15-5

This compound primarily functions through nucleophilic substitution reactions, where the bromine atom can be replaced by various nucleophiles. This reactivity allows it to form derivatives that can interact with biological molecules, influencing biochemical pathways. The compound's unique reactivity profile makes it suitable for applications in organic synthesis and proteomics research, particularly in studying protein interactions and functions .

Biological Applications

- Proteomics Research : this compound is utilized in proteomics to explore protein interactions and functions. Its ability to modify proteins can help elucidate their roles in various biological processes.

- Pharmacological Studies : Research has indicated that derivatives of this compound exhibit potential pharmacological activities, including antinociceptive properties in neuropathic pain models. For instance, compounds derived from this amide have been tested for their ability to inhibit GABA transporters, which are crucial targets for pain management therapies .

- Chemical Synthesis : The compound serves as a building block in organic synthesis, facilitating the creation of more complex molecules used in pharmaceuticals and fine chemicals .

Case Study 1: Antinociceptive Activity

A study explored the antinociceptive effects of various N-benzylamide derivatives, including those based on this compound. In rodent models of neuropathic pain, specific derivatives demonstrated significant reductions in pain responses without inducing motor deficits, indicating their potential as therapeutic agents for pain relief .

Case Study 2: GABA Transporter Inhibition

Research focusing on GABA transporters revealed that modifications to the N-benzylamide structure could enhance inhibitory potency against specific transporter subtypes. Compounds derived from this compound were shown to selectively inhibit mGAT2, suggesting their potential use in treating conditions related to GABA dysregulation .

Comparative Analysis with Similar Compounds

| Compound | Key Features | Biological Activity |

|---|---|---|

| N-benzyl-2-chlorobutanamide | Less reactive than brominated analog | Moderate inhibition of GABA transporters |

| N-benzyl-2-iodobutanamide | Higher reactivity but less stability | Potentially higher efficacy but lower safety |

| N-benzyl-2-fluorobutanamide | Stable with selective reactivity | Limited biological activity observed |

This compound stands out due to its balance between reactivity and stability, making it a valuable intermediate for synthesizing biologically active compounds .

Propiedades

IUPAC Name |

N-benzyl-2-bromobutanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO/c1-2-10(12)11(14)13-8-9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPCUANDFINTRDY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)NCC1=CC=CC=C1)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.